molecular formula C19H20N2O5S B2945298 2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898411-09-1

2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2945298
CAS No.: 898411-09-1
M. Wt: 388.44
InChI Key: DEKQRJKOHNBOGY-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is an organic compound with multifaceted applications in scientific research This complex molecule combines several functional groups, imparting unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves the following steps:

  • Formation of the core structure: : Starting from quinoline derivatives, strategic cyclization reactions are employed.

  • Dimethoxylation and sulfonamide formation: : Introduction of methoxy groups and sulfonamide functionality is achieved through electrophilic aromatic substitution and sulfonylation reactions.

  • Pyrrole ring formation: : Intramolecular cyclization forms the pyrrolo[3,2,1-ij]quinoline system under controlled conditions.

Industrial Production Methods

Industrial production may involve optimized large-scale procedures including:

  • Batch reactions: : Conducted in reactors with precise control over temperature and pressure.

  • Continuous flow synthesis: : Enhancing efficiency by maintaining continuous reactant input and product output, often with catalytic support.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide participates in various reactions such as:

  • Oxidation: : Conversion to quinones using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction of carbonyl groups to alcohols via hydrogenation.

  • Substitution: : Electrophilic and nucleophilic substitutions on aromatic rings, modifying the compound for further use.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), in aqueous or alcoholic media.

  • Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

  • Oxidation: : Yields quinones.

  • Reduction: : Yields alcohols.

  • Substitution: : Produces halogenated derivatives.

Scientific Research Applications

Chemistry

Used as a precursor in organic synthesis to create complex molecular architectures, especially in the development of novel organic materials.

Biology

Investigated for its potential effects on cellular pathways and molecular mechanisms in model organisms.

Medicine

Explored for its potential therapeutic properties, particularly in targeting specific biological pathways for treatment.

Industry

Applicable in the creation of specialty chemicals and advanced materials due to its versatile reactivity.

Mechanism of Action

Mechanism

The compound interacts with biological targets by binding to specific proteins or enzymes, inhibiting or modifying their activity. This binding can alter cellular pathways, leading to physiological effects.

Molecular Targets

  • Enzymes: : May act as an enzyme inhibitor or modulator.

  • Receptors: : Potentially binds to cell surface receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxybenzenesulfonamide: : Lacks the pyrroloquinoline structure but shares the benzenesulfonamide core.

  • N-Benzoyl-2-methoxyaniline: : Similar aromatic structure but different functional groups and overall activity.

Uniqueness

The incorporation of the pyrrolo[3,2,1-ij]quinoline system and specific substitution pattern confers unique properties not observed in structurally simpler analogs, particularly in terms of biological activity and chemical reactivity.

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Properties

IUPAC Name

2,5-dimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-15-5-6-16(26-2)17(11-15)27(23,24)20-14-8-12-4-3-7-21-18(22)10-13(9-14)19(12)21/h5-6,8-9,11,20H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKQRJKOHNBOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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